Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 294849-03-9
VCID: VC4230004
InChI: InChI=1S/C15H14Cl2N2O4S/c1-23-15(22)14-19-11(7-24-14)13(21)18(6-12(19)20)5-8-2-3-9(16)10(17)4-8/h2-4,11,14H,5-7H2,1H3
SMILES: COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C15H14Cl2N2O4S
Molecular Weight: 389.25

Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

CAS No.: 294849-03-9

Cat. No.: VC4230004

Molecular Formula: C15H14Cl2N2O4S

Molecular Weight: 389.25

* For research use only. Not for human or veterinary use.

Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate - 294849-03-9

Specification

CAS No. 294849-03-9
Molecular Formula C15H14Cl2N2O4S
Molecular Weight 389.25
IUPAC Name methyl 7-[(3,4-dichlorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Standard InChI InChI=1S/C15H14Cl2N2O4S/c1-23-15(22)14-19-11(7-24-14)13(21)18(6-12(19)20)5-8-2-3-9(16)10(17)4-8/h2-4,11,14H,5-7H2,1H3
Standard InChI Key LGYIUWCEGRHVPP-UHFFFAOYSA-N
SMILES COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC(=C(C=C3)Cl)Cl

Introduction

Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro thiazolo[3,4-a]pyrazine-3-carboxylate is a complex organic compound belonging to the class of thiazolo-pyrazines. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of dichlorobenzyl and dioxo groups in this compound enhances its reactivity and biological efficacy.

Synthesis of Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro13thiazolo[3,4-a]pyrazine-3-carboxylate

The synthesis of this compound typically involves multi-step organic reactions. The choice of solvent, temperature, and reaction time are critical for optimizing yield and purity. Polar aprotic solvents are often used in these reactions.

Synthesis Steps:

  • Initial Reaction: The synthesis begins with the formation of the thiazolo-pyrazine core structure.

  • Introduction of Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution or alkylation reaction.

  • Formation of Dioxo Groups: The dioxo groups are formed through oxidation reactions.

  • Final Steps: The final steps involve the esterification of the carboxylic acid group to form the methyl ester.

Biological Activities and Applications

This compound and its derivatives have potential applications in treating infections and cancer due to their ability to inhibit specific biochemical pathways. The antimicrobial and anticancer properties are enhanced by the presence of the dichlorobenzyl and dioxo groups.

Biological Activities:

  • Antimicrobial Activity: Effective against a range of microorganisms.

  • Anticancer Activity: Shows promise in inhibiting cancer cell growth.

Mechanism of Action

The mechanism of action involves the inhibition of specific enzymes or pathways critical for microbial or cancer cell survival. The exact mechanism can vary depending on the target cells or organisms.

Potential Targets:

  • Enzyme Inhibition: Inhibits enzymes essential for microbial metabolism.

  • Cell Cycle Disruption: Disrupts cell cycle progression in cancer cells.

Chemical Reactions and Modifications

Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro thiazolo[3,4-a]pyrazine-3-carboxylate can undergo various chemical reactions to modify its structure and enhance its biological activity or reduce toxicity. These modifications include hydrolysis, alkylation, and acylation reactions.

Modification Reactions:

  • Hydrolysis: Conversion of the ester group to a carboxylic acid.

  • Alkylation: Introduction of alkyl groups to enhance lipophilicity.

  • Acylation: Introduction of acyl groups to modify the pharmacokinetic profile.

Stereochemistry and Biological Activity

The stereochemistry of this compound significantly influences its biological activity and pharmacokinetics. Different stereoisomers may exhibit varying levels of efficacy and toxicity.

Stereochemical Effects:

  • Efficacy: Certain stereoisomers may have higher affinity for target enzymes.

  • Toxicity: Stereochemistry can affect the compound's interaction with non-target proteins.

Future Directions:

  • Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.

  • Biological Evaluation: Comprehensive in vitro and in vivo studies to assess efficacy and safety.

Data Table: Biological Activities

ActivityDescription
AntimicrobialEffective against various microorganisms
AnticancerInhibits cancer cell growth by disrupting cell cycle

Data Table: Potential Applications

ApplicationDescription
Infection TreatmentPotential use in treating bacterial infections
Cancer TreatmentShows promise in cancer therapy due to anticancer properties

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